Hbbpc

Description

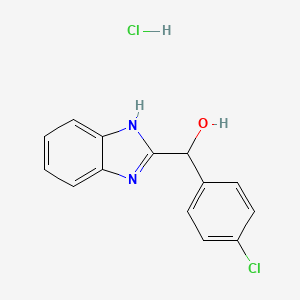

HBBPC (2-(p-chloro-alpha-hydroxybenzyl)-benzimidazole hydrochloride) is a synthetic benzimidazole derivative with vasodilatory properties. Its structure comprises a benzimidazole core substituted with a p-chloro-alpha-hydroxybenzyl group, synthesized via condensation of p-chloro[14C]mandelic acid with 1,2-diaminobenzene . Pharmacologically, this compound acts peripherally on vascular smooth muscle, exhibiting vasodilator activity comparable to papaverine in isolated rabbit ear models but with a notably prolonged duration of action .

Properties

Molecular Formula |

C14H12Cl2N2O |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

1H-benzimidazol-2-yl-(4-chlorophenyl)methanol;hydrochloride |

InChI |

InChI=1S/C14H11ClN2O.ClH/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14;/h1-8,13,18H,(H,16,17);1H |

InChI Key |

KKSOINRXIYAYJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O.Cl |

Synonyms |

2-(alpha-hydroxybenzyl)benzimidazole 2-(p-chloro-alpha-hydroxybenzyl)benzimidazole HBBPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

Benzimidazole derivatives are widely studied for diverse biological activities. Key structural analogues include:

Omeprazole

- Structure : Substituted benzimidazole with a sulfinyl group.

- Function : Proton pump inhibitor (PPI) targeting gastric acid secretion.

- Comparison : While both HBBPC and omeprazole share the benzimidazole core, their substituents dictate divergent mechanisms. Omeprazole’s sulfinyl group enables covalent binding to proton pumps, unlike this compound’s chloro-hydroxybenzyl group, which facilitates vascular smooth muscle relaxation .

Albendazole

- Structure : Benzimidazole with a methyl carbamate group.

- Function : Anthelmintic agent targeting microtubule polymerization.

- Comparison: Albendazole’s carbamate side chain enhances antiparasitic activity, whereas this compound’s polar hydroxy group is critical for vasodilation. This highlights how minor structural variations in benzimidazoles lead to functionally distinct outcomes .

Functional Analogues: Vasodilators

Papaverine

- Structure: Isoquinoline alkaloid.

- Mechanism: Non-selective PDE inhibitor, increasing cAMP/cGMP levels.

- Comparison :

- Potency : In isolated rabbit ears, this compound’s vasodilatory efficacy matches papaverine’s .

- Duration : this compound’s effects persist longer, likely due to slower metabolic clearance or enhanced receptor binding .

- Synthesis : Papaverine is naturally derived or semi-synthesized, whereas this compound is fully synthetic, enabling isotopic labeling for pharmacokinetic studies .

Hydralazine

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Research Findings and Limitations

- Structural Insights : The chloro-hydroxybenzyl group in this compound enhances target affinity compared to unsubstituted benzimidazoles, as evidenced by NMR and MS characterization .

- Contradictions : Despite structural similarities to other benzimidazoles, this compound lacks antifungal or antiparasitic activity, underscoring the role of substituents in biological specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.